molecular formula C14H18N2O B15212526 2H-Quinolizine, octahydro-9a-(5-isoxazolylethynyl)- CAS No. 651314-02-2

2H-Quinolizine, octahydro-9a-(5-isoxazolylethynyl)-

Cat. No.: B15212526
CAS No.: 651314-02-2
M. Wt: 230.31 g/mol
InChI Key: XUDZJAOSPCPIGS-UHFFFAOYSA-N
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Description

5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole is a complex organic compound that features a unique structure combining an isoxazole ring with an ethynyl group and an octahydro-1H-quinolizin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole typically involves multi-step organic reactions. One common approach is the coupling of an isoxazole derivative with an ethynyl group, followed by the introduction of the octahydro-1H-quinolizin moiety through a series of substitution and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques, such as chromatography, would be essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where halogenated derivatives can be formed using reagents like sodium iodide or potassium bromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium iodide in acetone or potassium bromide in ethanol.

Major Products Formed

    Oxidation: Oxidized isoxazole derivatives.

    Reduction: Hydrogenated ethynyl derivatives.

    Substitution: Halogenated isoxazole derivatives.

Scientific Research Applications

5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (Octahydro-1H-quinolizin-9a-yl)methanol
  • (Octahydro-1H-quinolizin-9a-yl)amine
  • (Octahydro-1H-quinolizin-9a-yl)acetylene

Uniqueness

5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole stands out due to its combination of an is

Properties

CAS No.

651314-02-2

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

5-[2-(1,2,3,4,6,7,8,9-octahydroquinolizin-9a-yl)ethynyl]-1,2-oxazole

InChI

InChI=1S/C14H18N2O/c1-3-11-16-12-4-2-8-14(16,7-1)9-5-13-6-10-15-17-13/h6,10H,1-4,7-8,11-12H2

InChI Key

XUDZJAOSPCPIGS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCCC2(C1)C#CC3=CC=NO3

Origin of Product

United States

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